molecular formula C12H10N6 B5750920 benzaldehyde [1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazone

benzaldehyde [1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazone

Cat. No. B5750920
M. Wt: 238.25 g/mol
InChI Key: WISWUCWZCKWEDR-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzaldehyde [1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a hydrazone derivative of benzaldehyde and has a unique molecular structure that makes it an interesting compound for further study.

Mechanism of Action

The mechanism of action of benzaldehyde [1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazone is not fully understood. However, studies have suggested that the compound exerts its cytotoxic effects by inducing apoptosis, inhibiting cell proliferation, and disrupting cell cycle progression.
Biochemical and Physiological Effects:
Benzaldehyde [1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazone has been shown to exhibit various biochemical and physiological effects. Studies have shown that the compound can induce DNA damage, inhibit angiogenesis, and modulate various signaling pathways involved in cancer progression.

Advantages and Limitations for Lab Experiments

Benzaldehyde [1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazone has several advantages for use in lab experiments. It is relatively easy to synthesize and exhibits potent cytotoxic activity against various cancer cell lines. However, the compound also has some limitations, including its poor solubility in water and its potential toxicity to normal cells.

Future Directions

There are several future directions for research on benzaldehyde [1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazone. Some of the potential areas of interest include:
1. Investigating the compound's mechanism of action in more detail to gain a better understanding of how it exerts its cytotoxic effects.
2. Developing more efficient synthesis methods for the compound to improve its yield and purity.
3. Exploring the compound's potential applications in other areas of research, such as neurodegenerative diseases and infectious diseases.
4. Conducting preclinical studies to evaluate the compound's safety and efficacy in animal models.
5. Developing novel drug delivery systems to improve the compound's solubility and bioavailability.
In conclusion, benzaldehyde [1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazone is a promising compound for further study due to its potential applications in various fields of research. Its unique molecular structure and potent cytotoxic activity make it an interesting compound for investigating new anticancer agents. Further research is needed to fully understand the compound's mechanism of action and to evaluate its safety and efficacy in preclinical studies.

Synthesis Methods

The synthesis of benzaldehyde [1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazone involves the reaction of benzaldehyde with 4-amino-1,2,4-triazole in the presence of hydrazine hydrate. The reaction occurs under reflux conditions and yields the desired product in good yield.

Scientific Research Applications

Benzaldehyde [1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazone has been extensively studied for its potential applications in various fields of research. One of the primary areas of interest is its use as a potential anticancer agent. Studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

N-[(E)-benzylideneamino]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6/c1-2-4-10(5-3-1)8-13-15-11-6-7-12-16-14-9-18(12)17-11/h1-9H,(H,15,17)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISWUCWZCKWEDR-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC2=NN3C=NN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC2=NN3C=NN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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